2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(13-15-7-3-8-16-13)17-9-6-11-4-1-2-5-12(11)10-17/h1-5,7-8H,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKDTUPHOJFQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
This classical method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar agents. For example, reacting N-acylphenethylamines at elevated temperatures yields 3,4-dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. While efficient, this route often requires harsh conditions, limiting compatibility with sensitive functional groups.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch protocol constructs isoquinoline derivatives from aryl aldehydes and aminoacetaldehyde dimethyl acetal. Acid-catalyzed cyclization (e.g., using H₂SO₄) generates 1-chloromethylisoquinolines, which can be further functionalized. For instance, 1-chloromethylisoquinoline intermediates serve as alkylating agents for introducing the pyrimidine carbonyl group.
Dimroth Rearrangement
A modified Dimroth rearrangement enables the synthesis of 1-piperidinyltetrahydroisoquinolines. Reacting isothiochromenes with piperidine in ethanol under reflux yields 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, a versatile intermediate for subsequent functionalization.
Preparation of the Pyrimidine-2-Carbonyl Fragment
Pyrimidine Carboxylic Acid Synthesis
Pyrimidine-2-carboxylic acids are synthesized via:
-
Knoevenagel condensation : Reacting malononitrile with aldehydes in the presence of V₂O₅ yields pyrimidine derivatives.
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Orotic acid derivatization : Treating orotic acid (pyrimidine-4-carboxylic acid) with PCl₅ generates pyrimidine-4-carbonyl chloride, which undergoes nucleophilic substitution with amines.
Activation of Pyrimidine Carboxylic Acids
Converting pyrimidine-2-carboxylic acids to acyl chlorides (e.g., using thionyl chloride) facilitates coupling with tetrahydroisoquinoline amines. For example, pyrimidine-2-carbonyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Coupling Strategies for Fragment Assembly
Nucleophilic Acylation
The most direct method involves reacting tetrahydroisoquinoline with pyrimidine-2-carbonyl chloride:
Yields range from 45–72%, depending on the substitution pattern and reaction time.
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 25 | 68 |
| NaHCO₃ | THF | 40 | 52 |
| DMAP | Acetonitrile | 25 | 72 |
Reductive Amination
An alternative approach employs reductive amination between pyrimidine-2-carbaldehyde and tetrahydroisoquinoline using NaBH(OAc)₃. This method avoids handling reactive acyl chlorides but suffers from lower yields (30–50%) due to competing imine formation.
Transition Metal Catalysis
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) has been explored for attaching pre-formed pyrimidine rings to tetrahydroisoquinoline scaffolds. However, this method requires halogenated intermediates and is less cost-effective for large-scale synthesis.
Purification and Characterization
Crude products are purified via:
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Silica gel chromatography : Eluting with ethyl acetate/hexane (3:7) removes unreacted starting materials.
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Recrystallization : Using ethanol/water mixtures enhances purity (>98% by HPLC).
Key characterization data include:
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¹H NMR (CDCl₃): δ 8.75 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.20–7.35 (m, 4H, aromatic-H), 4.65 (s, 2H, CH₂N), 3.90 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H).
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HRMS : m/z calcd for C₁₄H₁₃N₃O [M+H]⁺: 239.2725, found: 239.2723.
Challenges and Optimization Opportunities
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The 2-position substitution on the tetrahydroisoquinoline scaffold significantly influences biological activity. Below is a comparative analysis of key analogs:
Metabolic and Pharmacokinetic Profiles
- BBB Penetration : 1MeTIQ and TIQ derivatives exhibit high brain-to-blood concentration ratios (>4.5-fold), attributed to their small size and lipophilicity . Pyrimidine’s polarity may reduce BBB penetration compared to methyl or aryl groups.
- Metabolism: THIQ derivatives undergo hydroxylation (e.g., 4-OH-TIQ) and N-methylation, with 1MeTIQ producing neurotoxic isoquinolinium ions via MAO oxidation .
Target Selectivity and Toxicity
- Neurotoxicity : N-methylated THIQs (e.g., 1MeTIQ) mimic MPTP’s mechanism, inducing parkinsonism via substantia nigra degeneration . Pyrimidine’s lack of N-methylation may mitigate this risk.
- Enzyme Inhibition : Sulfonyl chloride derivatives () covalently inhibit MGAT2, while piperidyl-THIQs () modulate ion channels. Pyrimidine’s hydrogen-bonding capacity may favor kinase or protease targeting.
Key Research Findings and Implications
- Methoxy Substitutions: 6,7-Dimethoxy groups enhance β-adrenoceptor activity but result in weak agonism/antagonism, suggesting steric or electronic limitations . Pyrimidine’s planar structure may bypass these issues.
- Structural Flexibility: Spiroheterocyclic THIQs () exhibit unique conformational constraints, whereas benzodioxan derivatives () prioritize α-adrenoceptor selectivity.
Biological Activity
The compound 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.22 g/mol. The structure consists of a tetrahydroisoquinoline core with a pyrimidine-2-carbonyl substituent, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 202.22 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound has been observed to interfere with cell cycle progression and induce apoptosis through the modulation of key signaling pathways such as the MAPK and NF-kB pathways. This results in reduced cellular proliferation and increased apoptosis in cancer cells.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Induction of Apoptosis :
Table 2: Summary of Biological Activities
| Activity | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HeLa | <10 | Induction of apoptosis through caspase activation |
| Cytotoxicity | MCF-7 | <10 | Cell cycle arrest at G2/M phase |
| Chloride Transport Enhancement | Cystic Fibrosis Cells | <10 | Increased chloride transport via CFTR modulation |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Variations in substituents on the isoquinoline ring have been associated with changes in potency and selectivity for different biological targets.
Key Findings from SAR Studies
- Substituent Effects : Modifications at the nitrogen positions or carbonyl groups can significantly enhance or diminish the anticancer activity.
- Conformational Flexibility : The ability of the compound to adopt multiple conformations may play a role in its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
